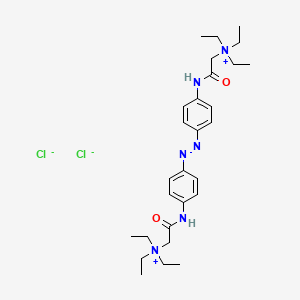

QAQ dichloride

Description

Properties

Molecular Formula |

C28H44Cl2N6O2 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium dichloride |

InChI |

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |

InChI Key |

VHURBRSYOFCHNY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

QAQ dichloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QAQ Dichloride

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Photoswitchable Ion Channel Blocker for Optical Control of Neuronal Activity

QAQ dichloride (Quaternary ammonium-Azobenzene-Quaternary ammonium dichloride) is a synthetic, photoisomerizable molecule designed for the rapid and reversible control of neuronal activity. Its mechanism of action is centered on its ability to function as a state-dependent blocker of voltage-gated ion channels, with its blocking activity being controlled by light. The molecule is specifically targeted to nociceptive (pain-sensing) neurons, offering a novel approach for localized analgesia and the study of pain signaling pathways.[1]

The core of this compound's functionality lies in its azobenzene moiety, a chemical group that can exist in two distinct isomeric states: a thermally stable trans isomer and a metastable cis isomer. The transition between these states is controlled by specific wavelengths of light. In its trans configuration, this compound is an effective blocker of several types of voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1][2] Conversely, the cis isomer exhibits significantly reduced or no blocking activity. This photoswitchable blockade allows for precise temporal and spatial control over neuronal excitability.

A key feature of this compound is its membrane impermeability due to its two quaternary ammonium groups, which carry a positive charge. This property prevents it from non-selectively entering all cells. Instead, it gains entry into nociceptive neurons primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel that is activated by noxious stimuli such as heat and capsaicin.[1] This targeted entry mechanism ensures that this compound's effects are largely confined to pain-sensing neurons.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the photoswitching and ion channel blocking properties of this compound.

| Parameter | Value | Channel Subtype(s) | Reference |

| Photoswitching Wavelengths | |||

| trans-to-cis Isomerization | 380 nm | N/A | [2] |

| cis-to-trans Isomerization | 500 nm | N/A | [2] |

| Ion Channel Blockade (by trans-QAQ) | |||

| Voltage-gated Sodium Channels (Nav) | Effective block (IC50 not specified) | Not specified | [1] |

| Voltage-gated Potassium Channels (Kv) | Effective block (IC50 not specified) | Shaker-IR | [3] |

| Voltage-gated Calcium Channels (Cav) | Effective block (IC50 not specified) | Not specified | [1] |

Note: Specific IC50 values for different subtypes of Nav, Kv, and Cav channels have not been explicitly reported in the primary literature. The blocking action is described as potent and effective for silencing neuronal activity.

Signaling and Functional Pathways

The mechanism of action of this compound involves a series of sequential steps, from its selective entry into nociceptive neurons to the light-controlled modulation of their electrical activity.

Figure 1: Mechanism of Action of this compound. This diagram illustrates the sequential process of this compound's action, beginning with its selective entry into nociceptive neurons via activated TRPV1 channels. Once inside the cell, the trans-isomer of QAQ blocks voltage-gated ion channels, leading to neuronal silencing. The blocking effect can be reversed by converting QAQ to its inactive cis-isomer with 380 nm light, and reinstated by converting it back to the trans-isomer with 500 nm light.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Mediated Ion Channel Blockade

This protocol describes the methodology for assessing the photoswitchable block of voltage-gated ion channels by this compound in cultured neurons.

Cell Preparation:

-

Culture primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons) on glass coverslips.

-

For experiments involving heterologous expression, transfect HEK293 cells with the desired ion channel subunits (e.g., Shaker-IR for Kv channels).

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.

-

The internal solution for recording voltage-gated currents typically contains (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4.

-

Introduce this compound (e.g., 100 µM) into the cell through the patch pipette by including it in the internal solution.

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Elicit voltage-gated currents using a series of depolarizing voltage steps.

-

To assess the photoswitchable block, first illuminate the cell with 500 nm light to ensure QAQ is in the trans (blocking) state and record the currents.

-

Next, illuminate the cell with 380 nm light to convert QAQ to the cis (non-blocking) state and record the currents again.

-

The difference in current amplitude between the two light conditions demonstrates the photoswitchable blocking effect of this compound.

Figure 2: Workflow for Electrophysiological Analysis. This flowchart outlines the key steps in a whole-cell patch-clamp experiment to demonstrate the photoswitchable ion channel blocking properties of this compound.

In Vivo Assay for Optical Control of Nociception

This protocol details an in vivo experiment in rats to demonstrate the analgesic effects of this compound under optical control.

Animal Preparation and Drug Administration:

-

Anesthetize an adult rat according to approved animal care protocols.

-

To facilitate the entry of QAQ into corneal nociceptors, apply a TRPV1 agonist (e.g., a low concentration of capsaicin) to the cornea.

-

Following TRPV1 activation, topically apply a solution of this compound to the cornea.

Behavioral Testing (Von Frey Test):

-

Use Von Frey filaments of varying calibrated forces to apply mechanical stimuli to the cornea.

-

Determine the baseline mechanical threshold for eliciting a nocifensive response (e.g., blinking).

-

After administration of this compound (in the dark, where it is predominantly in the trans, blocking state), re-measure the mechanical threshold. An increase in the threshold indicates an analgesic effect.

-

To demonstrate photoreversibility, illuminate the cornea with 380 nm light to convert QAQ to the inactive cis form.

-

Re-measure the mechanical threshold under 380 nm illumination. A decrease in the threshold back towards baseline levels indicates reversal of the analgesic effect.

-

The analgesic effect can be reinstated by illuminating the cornea with 500 nm light.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A general synthetic scheme for related quaternary ammonium azobenzene compounds is outlined below.

Figure 3: General Synthetic Pathway for this compound. The synthesis begins with the diazotization of an aniline derivative to form a diazonium salt. This is followed by an azo coupling reaction with an aromatic partner to create the central azobenzene scaffold. Subsequent functionalization steps, including amide bond formation and quaternization of tertiary amines, yield the final this compound product.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols described should be performed in accordance with all applicable laboratory safety guidelines and animal care regulations.

References

- 1. Photochemical properties of multi-azobenzene compounds - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Azobenzene quaternary ammonium salt for photo-controlled and reusable disinfection without drug resistance [ccspublishing.org.cn]

- 3. This compound | photoswitchable Nav, Cav, and Kv channel blocker | CAS# 1204416-85-2 | InvivoChem [invivochem.com]

An In-depth Technical Guide on the Synthesis and Purification of a Model Quaternary Ammonium Dichloride

Disclaimer: The compound "QAQ dichloride" is not a recognized chemical entity in publicly available scientific literature. Therefore, this guide utilizes N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride , a representative gemini quaternary ammonium salt, as a model compound to illustrate the synthesis and purification protocols relevant to this class of molecules. Researchers should adapt these methodologies based on the specific structure of their target compound.

Gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as higher surface activity and a lower critical micelle concentration.[1][2][3] These properties make them valuable in various applications, including as corrosion inhibitors, bactericides, and potential agents in gene therapy.[3][4]

Synthesis of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

The synthesis of this model gemini surfactant is achieved through a quaternization reaction, a type of nucleophilic substitution.[5] This process involves the reaction of a tertiary diamine with an alkyl halide.

Reaction Scheme:

The synthesis is a two-step process. The first step is the preparation of the tertiary diamine precursor, N,N'-dimethyl-1,6-hexanediamine. This can be achieved by reacting 1,6-dihalohexane with a lower alkylamine.[6] The second and final step is the quaternization of N,N'-dimethyl-1,6-hexanediamine with 1-chlorododecane.

Experimental Protocol: Synthesis of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

This protocol is adapted from general methods for the synthesis of quaternary ammonium salts.[7][8]

Materials:

-

N,N'-dimethyl-1,6-hexanediamine (Precursor)

-

1-chlorododecane

-

Ethanol (Anhydrous)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen inlet

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N,N'-dimethyl-1,6-hexanediamine (1 equivalent).

-

Dissolve the diamine in anhydrous ethanol.

-

Add 1-chlorododecane (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24-48 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

| Parameter | Value |

| Reactants | N,N'-dimethyl-1,6-hexanediamine, 1-chlorododecane |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | ~78 °C (Reflux) |

| Reaction Time | 24 - 48 hours |

| Stoichiometry (Diamine:Alkyl Halide) | 1 : 2.2 |

Table 1: Synthesis Reaction Parameters

Purification of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid quaternary ammonium salts.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Transfer the crude solid to a clean flask.

-

Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/ethyl acetate) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

-

Dry the purified product under vacuum to remove residual solvent.

| Parameter | Value |

| Purification Method | Recrystallization |

| Recrystallization Solvent | Ethanol / Ethyl Acetate |

| Washing Solvent | Hexane |

| Drying Method | Vacuum Oven |

| Expected Yield | 50-95% (Varies with specific compound)[5] |

| Expected Purity | >95% |

Table 2: Purification and Expected Outcome

Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

The quantification of quaternary ammonium compounds can also be performed by methods such as titration.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Properties of Dissymmetric Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

QAQ dichloride chemical structure and IUPAC name

An In-depth Technical Guide to QAQ Dichloride: Properties, Protocols, and Pathways

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, quantitative data, and experimental protocols for two compounds that may be referred to as "this compound." The significant structural and functional differences between these molecules necessitate a clear distinction for researchers, scientists, and drug development professionals.

The term "this compound" is used in research to describe a photoswitchable voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channel blocker. This molecule is a valuable tool for studying nociception and pain signaling pathways due to its ability to be controlled by light.

Chemical Structure and IUPAC Name

-

IUPAC Name: triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride

-

Molecular Formula: C₂₈H₄₄Cl₂N₆O₂

-

Chemical Structure: (A 2D representation of the chemical structure would be presented here.)

Quantitative Data

The photoswitchable nature of this compound is central to its function. The molecule exists in two isomeric states, trans and cis, which can be interconverted using specific wavelengths of light. The channel-blocking activity is predominantly associated with the trans isomer.

| Property | Value | Reference |

| Target Channels | Voltage-gated Naᵥ, Caᵥ, and Kᵥ channels | |

| Active Conformation | trans | |

| Wavelength for trans to cis isomerization | 380 nm | |

| Wavelength for cis to trans isomerization | 500 nm | |

| Membrane Permeability | Impermeant; enters nociceptive neurons via channels like TRPV1 | [1] |

| Solubility | Soluble to 50 mM in water |

Experimental Protocols

General Handling and Storage: Store this compound at -20°C. For experimental use, it can be dissolved in aqueous solutions; for example, it is soluble up to 50 mM in water.

In Vitro Electrophysiology: A typical experimental concentration for in vitro studies is 100 µM.[2][3][4][5] Due to its membrane impermeability, this compound can be introduced into cells via a micropipette for photosensitization of individual cells, allowing for subcellular control of action potential propagation.[2][3][4][5]

Synthesis: A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, the synthesis of similar azobenzene-based photoswitchable ligands generally involves the diazotization of an aniline derivative followed by a coupling reaction to form the azobenzene core. Subsequent functionalization would introduce the quaternary ammonium moieties.

Signaling Pathway and Experimental Workflow

This compound is utilized to study pain signaling pathways by reversibly blocking ion channels involved in neuronal excitability. Its entry into nociceptive neurons is often mediated by channels such as TRPV1, which are activated by noxious stimuli.

References

The Photoswitchable Nature of QAQ Dichloride: A Technical Guide for Researchers

An In-depth Examination of the Photopharmacological Agent Quaternary Ammonium-Azobenzene-Quaternary Ammonium Dichloride (QAQ Dichloride) for Professionals in Scientific Research and Drug Development.

Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) dichloride is a synthetic, photoswitchable molecule that has garnered significant interest in the field of photopharmacology. Its ability to undergo reversible isomerization upon exposure to specific wavelengths of light allows for the precise spatiotemporal control of its biological activity. This technical guide provides a comprehensive overview of the core principles underlying the photoswitchable nature of this compound, including its mechanism of action, photophysical properties, synthesis, and the experimental protocols used for its characterization.

Core Concept: Light-Induced Isomerization and Differential Biological Activity

At the heart of this compound's functionality is its azobenzene core. Azobenzene is a well-known photochromic compound that can exist in two isomeric states: a thermally stable trans isomer and a metastable cis isomer. The transition between these two states is triggered by light. In the case of this compound, the molecule is designed such that these two isomers possess distinct biological activities.

The trans isomer of this compound is the more biologically active form, acting as a blocker of voltage-gated sodium (Nav) and potassium (Kv) channels. In its elongated, linear trans configuration, the molecule effectively obstructs the ion conduction pathway of these channels. Illumination with near-ultraviolet (UV) light (around 380 nm) induces a conformational change to the bent, less stable cis isomer. This structural alteration reduces the molecule's ability to block ion channels, effectively "switching off" its inhibitory effect. The molecule can be reverted to its active trans state by exposure to green light (around 500 nm) or through thermal relaxation in the absence of light. This reversible control allows for dynamic modulation of neuronal signaling and other physiological processes governed by these ion channels.

Quantitative Photophysical and Kinetic Data

| Parameter | Symbol | trans-to-cis Isomerization | cis-to-trans Isomerization |

| Absorption Maximum | λmax | ~360 nm (π-π* transition) | ~440 nm (n-π* transition) |

| Photoisomerization Quantum Yield | Φ | ~0.1 - 0.2 | ~0.4 - 0.5 |

| Thermal Half-Life of cis Isomer | t1/2 | N/A | Minutes to Hours (highly dependent on substitution and environment) |

Experimental Protocols

A thorough understanding of this compound necessitates specific experimental methodologies to synthesize the compound and characterize its photoswitchable and biological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in classical azobenzene chemistry. The following is a generalized protocol:

-

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with an excess of aniline in a coupling reaction to form 4-aminoazobenzene. This reaction is typically carried out under slightly acidic conditions.

-

Bifunctionalization: The 4-aminoazobenzene is then subjected to a reaction with a suitable chloroacetylating agent, such as chloroacetyl chloride, in the presence of a non-nucleophilic base to yield N,N'-bis(chloroacetyl)-4,4'-diaminoazobenzene.

-

Quaternization: In the final step, the bis(chloroacetyl) derivative is reacted with an excess of a tertiary amine, such as triethylamine, to form the quaternary ammonium salt, this compound. The product is then purified, typically by recrystallization.

Characterization of Photoswitching Properties

The photoswitchable behavior of this compound is primarily investigated using UV-Visible (UV-Vis) spectroscopy.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or a physiological buffer) is prepared in a quartz cuvette.

-

Initial Spectrum: An initial UV-Vis absorption spectrum of the predominantly trans isomer is recorded. This spectrum will typically show a strong absorption band (π-π* transition) in the near-UV region.

-

trans-to-cis Isomerization: The solution is irradiated with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm LED). Absorption spectra are recorded at regular intervals until a photostationary state is reached, characterized by no further changes in the spectrum. The appearance of a new, weaker absorption band in the visible region (n-π* transition) is indicative of cis isomer formation.

-

cis-to-trans Isomerization: The solution containing a high proportion of the cis isomer is then irradiated with light corresponding to the n-π* transition of the cis isomer (e.g., 450 nm LED). The return of the absorption spectrum to its initial state confirms the reversibility of the photoswitching process.

-

Thermal Relaxation: To determine the thermal stability of the cis isomer, a solution enriched in the cis isomer is kept in the dark at a constant temperature. UV-Vis spectra are recorded over time to monitor the thermal back-isomerization to the trans form. The data is then used to calculate the half-life of the cis isomer.

Electrophysiological Analysis of Ion Channel Blockade

The whole-cell patch-clamp technique is the gold standard for studying the effects of this compound on voltage-gated ion channels in excitable cells, such as neurons or cardiomyocytes.

-

Cell Preparation: Cells expressing the ion channel of interest (e.g., Shaker Kv channels expressed in HEK293 cells) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution containing the appropriate ions and buffering agents.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit ion currents through the channels of interest.

-

Drug Application and Photoswitching: this compound is introduced into the extracellular solution. The effect of the trans isomer on the ion currents is recorded. The cell is then illuminated with UV light to convert this compound to its cis form, and the resulting change in ion current is measured. Subsequent illumination with green light can be used to revert the molecule to its trans form to demonstrate reversible blockade.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the core signaling pathway, experimental workflows, and logical relationships.

An In-Depth Technical Guide to QAQ Dichloride: A Non-Selective Cation Channel Blocker for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

QAQ dichloride has emerged as a valuable research tool, functioning as a photoswitchable, non-selective cation channel blocker. This guide provides a comprehensive technical overview of its mechanism of action, biophysical properties, and the experimental protocols required for its effective use. Its ability to modulate neuronal activity with spatiotemporal precision through photopharmacology makes it a significant asset in the study of nociception and other neurological pathways. This document consolidates available data on this compound, presenting it in a structured format to facilitate its application in a research setting.

Introduction

This compound is a synthetic organic molecule designed for the reversible, light-mediated blockade of non-selective cation channels, including voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2][3] Its unique photoswitchable property, conferred by an azobenzene core, allows for dynamic control over its channel-blocking activity, making it a powerful tool in the field of photopharmacology.[4][5] This guide details the core characteristics of this compound, its mechanism of action, and provides practical information for its experimental application.

Chemical and Physical Properties

This compound is a quaternary ammonium compound with a central azobenzene moiety. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)]bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride | [3] |

| Molecular Formula | C₂₈H₄₄Cl₂N₆O₂ | |

| Molecular Weight | 567.59 g/mol | |

| Appearance | Yellow to orange solid powder | [1] |

| Solubility | Soluble to 50 mM in water | |

| Purity | ≥98% (HPLC) | [3] |

| Storage | Store at -20°C |

Mechanism of Action

Photoswitchable Isomerization

The central feature of this compound is its ability to undergo reversible photoisomerization. The azobenzene core exists in two isomeric states: a thermally stable trans-isomer and a metastable cis-isomer.

-

Activation (trans-isomer): In its extended trans conformation, this compound is the active channel blocker. This state is favored in the dark or under illumination with green light (~500 nm).[6]

-

Inactivation (cis-isomer): Upon irradiation with near-UV light (~380 nm), the molecule converts to its bent cis conformation, which has a significantly reduced channel-blocking activity.[6]

This reversible switching allows for precise temporal control over channel blockade.

References

- 1. Optical control of neuronal ion channels and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Ion Channels in Neuropathic Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photopharmacology - Wikipedia [en.wikipedia.org]

- 4. Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photopharmacology of Ion Channels through the Light of the Computational Microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and improving photo‐control of ion channels in nociceptors with azobenzene photo‐switches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Azobenzene-Based Photoswitches

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles of azobenzene-based photoswitches. It covers their core photochemical properties, detailed experimental protocols for their synthesis and characterization, and their application in controlling biological systems. The information is curated for professionals in research and drug development who seek to leverage these molecular tools in their work.

Core Principles of Azobenzene Photoisomerization

Azobenzene and its derivatives are robust molecular photoswitches that can be reversibly isomerized between two distinct geometric forms—trans (E) and cis (Z)—using light.[1][2] This photoisomerization induces significant changes in molecular geometry, dipole moment, and end-to-end distance, making azobenzenes ideal for a wide range of applications, from materials science to photopharmacology.[3][4][5]

The thermodynamically more stable trans isomer is characterized by a planar structure, while the metastable cis isomer adopts a bent, non-planar conformation.[6][7] The distance between the 4 and 4' carbon atoms of the phenyl rings changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[7]

Mechanism of Isomerization: The switching process is initiated by the absorption of photons of a specific wavelength.

-

trans-to-cis Isomerization: Typically induced by UV-A light (around 320-380 nm), which excites the molecule to the S2 (π-π*) state.[1][5]

-

cis-to-trans Isomerization: This reverse process can be triggered by visible light (e.g., blue light, ~450 nm), corresponding to the S1 (n-π*) transition, or it can occur spontaneously through thermal relaxation in the dark.[1][7][8]

The exact photoisomerization pathway has been a subject of debate, with two primary mechanisms proposed: rotation around the N=N double bond or an inversion-assisted rotation at one of the nitrogen atoms.[1][9][10] Computational and experimental studies suggest that the operative mechanism can depend on the specific electronic state that is excited.[9][10]

Classes and Photochemical Properties of Azobenzene Photoswitches

Substituents on the azobenzene phenyl rings significantly modulate its photochemical properties, leading to different classes of photoswitches.[2][8] These modifications can alter the absorption spectra, thermal stability of the cis isomer, and quantum yields of isomerization.

| Property | Azobenzene (Class 1) | Aminoazobenzene (Class 2) | Pseudo-stilbene (Class 3) | Tetra-ortho-fluoro Azobenzene |

| trans λmax (π-π) | ~320 nm | Overlaps with n-π | ~360 nm | Red-shifted into visible range |

| cis λmax (n-π) | ~440 nm | Overlaps with π-π | ~430 nm | Red-shifted into visible range |

| Separation of Bands | Good separation of n-π* and π-π* bands. | Poor separation; bands overlap, making bidirectional switching difficult.[7] | Good separation. | Enhanced separation of n-π* bands for cis and trans isomers.[11] |

| Thermal Half-life (t1/2) of cis isomer | Hours to days.[1] | Minutes.[1] | Seconds.[1] | Often very long (days), enabling stable cis states.[12] |

| Switching Wavelengths | UV for trans→cis; Visible for cis→trans. | Single wavelength can induce both forward and reverse isomerization. | UV for trans→cis; Visible for cis→trans. | Can be fully operated with visible light (e.g., blue and green).[11] |

| Key Feature | Robust, well-understood baseline. | Fast thermal relaxation. | Push-pull electronic system. | Biocompatible visible light switching. |

Note: Values are approximate and can vary significantly based on specific substitution patterns and solvent conditions.

Experimental Protocols

A. Synthesis of Azobenzene Derivatives (General Protocol)

A common method for synthesizing unsymmetrical azobenzenes is the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative in a solvent like glacial acetic acid.

Workflow for Mills Reaction:

-

Dissolution: Dissolve the substituted aniline reactant in glacial acetic acid.

-

Addition: Add the substituted nitrosobenzene reactant to the solution.

-

Reaction: Stir the mixture at room temperature for several hours to days. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.

-

Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica gel) or recrystallization to obtain the pure azobenzene derivative.

B. Characterization and Photoswitching Analysis

The photochemical properties of a newly synthesized azobenzene derivative are primarily characterized using UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.

-

Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally stable trans isomer.

-

trans→cis Isomerization:** Irradiate the sample with a UV light source (e.g., a 365 nm LED) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS) under UV light, which is enriched in the cis isomer.

-

cis→trans Isomerization:** Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.

-

Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by UV irradiation. Then, store the sample in the dark at a constant temperature and record the absorption spectrum over time as it reverts to the trans form. The kinetics of this process are typically first-order, from which the half-life can be calculated.

Application in Drug Development and Biological Research

The ability to control molecular shape with light allows azobenzene photoswitches to be incorporated into biologically active molecules to regulate their function with high spatiotemporal precision. This forms the basis of photopharmacology.[5][13][14]

A common strategy involves designing a molecule where one isomer is biologically active and the other is inactive. For instance, an azobenzene-modified ligand might bind to a receptor in its planar trans state but not in its bent cis state.

This approach enables researchers to:

-

Activate/Deactivate Drugs: Turn drug activity on or off at a specific location (e.g., a tumor) by shining light, thereby minimizing systemic side effects.[15]

-

Control Protein Function: Regulate the function of proteins like ion channels, enzymes, and receptors by incorporating azobenzene into ligands, peptides, or directly into the protein backbone.[4][14]

-

Modulate Drug Delivery: Design smart materials that release a therapeutic payload in response to a light stimulus.[16]

The development of red-shifted azobenzenes that can be operated with visible or even near-infrared light is a key area of ongoing research, as longer wavelengths offer deeper tissue penetration and reduced phototoxicity, which are critical for in vivo applications.[12][17]

References

- 1. Azobenzene - Wikipedia [en.wikipedia.org]

- 2. Photoisomerization in different classes of azobenzene. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azobenzene-based small molecular photoswitches for protein modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Red-Shifting Azobenzene Photoswitches for in Vivo Use. | Semantic Scholar [semanticscholar.org]

- 13. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris-biotech.de [iris-biotech.de]

- 15. Azobenzene Photoswitch for Isomerization-Dependent Cancer Therapy via Azo-Combretastatin A4 and Phototrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 17. Recent Progress in Azobenzene‐Based In Vivo Photopharmacology | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Spectral Properties of QAQ Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride, a photoswitchable quaternary ammonium azobenzene derivative, has emerged as a significant tool in the field of pharmacology and neuroscience. Its ability to undergo reversible photoisomerization allows for the precise spatiotemporal control of ion channel activity, offering unprecedented opportunities for studying cellular signaling pathways and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the spectral properties of this compound, including its absorption maxima and the experimental protocols for their determination.

Core Spectral Properties

This compound's functionality is rooted in the photoisomerization of its azobenzene core. The molecule exists in two primary conformations: a thermally stable trans isomer and a metastable cis isomer. These isomers exhibit distinct absorption spectra, which is fundamental to their light-mediated control.

The transition from the trans to the cis isomer is typically induced by ultraviolet (UV) light, while the reverse cis to trans isomerization can be triggered by visible light or occur thermally in the dark. Specifically, for this compound, the conformational switch from the cis to the trans form is achieved with light at a wavelength of 500 nm, while the reverse transition from trans to cis is induced by light at 380 nm.[1][2] This spectral separation is crucial for selectively populating one isomeric state over the other, thereby enabling the "on" and "off" switching of its biological activity.

Quantitative Spectral Data

A thorough understanding of the spectral properties of this compound requires quantitative data on its absorption characteristics. The following table summarizes the key spectral parameters for the cis and trans isomers.

| Isomer | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| trans-QAQ dichloride | 380 nm | Data not available in search results | Data not available in search results |

| cis-QAQ dichloride | 500 nm | Data not available in search results | Data not available in search results |

Note: While the absorption maxima for the photoswitching action are reported, specific molar extinction coefficients and the solvent used for these measurements were not available in the provided search results. This information is critical for quantitative analysis and would typically be determined empirically.

Experimental Protocols

The determination of the spectral properties of photoswitchable compounds like this compound involves a standardized set of experimental procedures. Below is a generalized protocol for acquiring UV-Visible absorption spectra and characterizing the photoisomerization process.

Protocol: UV-Visible Spectroscopy of this compound

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, DMSO, or an aqueous buffer, depending on solubility and experimental requirements).

-

Dilute the stock solution to a working concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

2. Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer for accurate measurements.

-

A quartz cuvette with a defined path length (e.g., 1 cm) is required.

3. Measurement of the trans Isomer Spectrum:

-

Before irradiation, record the absorption spectrum of the this compound solution. In the dark, the compound will predominantly be in its thermally stable trans form.

-

The resulting spectrum will show the characteristic π-π* transition of the azobenzene chromophore.

4. Photoisomerization to the cis Isomer:

-

Irradiate the sample in the cuvette with a light source at the λmax of the trans isomer (around 380 nm).

-

Monitor the changes in the absorption spectrum in real-time or at set intervals until a photostationary state is reached, indicating the maximum conversion to the cis isomer. The spectrum of the photostationary state will show a decrease in the π-π* band and an increase in the n-π* band.

5. Measurement of the cis Isomer Spectrum:

-

The spectrum recorded at the photostationary state under 380 nm irradiation represents a mixture of cis and trans isomers. The pure cis spectrum can often be calculated if the quantum yields of isomerization are known.

6. Back-Isomerization to the trans Isomer:

-

To observe the reverse isomerization, irradiate the sample with light at the λmax of the cis isomer (around 500 nm).

-

Monitor the spectral changes as the absorbance of the π-π* band increases, indicating the regeneration of the trans isomer.

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to modulate biological signaling pathways by physically blocking ion channels in a light-dependent manner. The trans isomer is the active conformation that blocks voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.

Diagram: this compound Signaling Pathway

Caption: Light-dependent modulation of ion channels by this compound.

Diagram: Experimental Workflow for Spectral Analysis

Caption: Workflow for the UV-Vis spectroscopic analysis of this compound.

Conclusion

This compound is a powerful research tool with well-defined photoswitching properties. The ability to control its isomeric state with specific wavelengths of light allows for the precise modulation of ion channel activity. While the absorption maxima for these transitions are known, further research is required to fully characterize the molar extinction coefficients of the cis and trans isomers in various solvent systems. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed spectral analysis of this and similar photoswitchable molecules. A comprehensive understanding of these properties is essential for the effective design and interpretation of experiments utilizing this compound in biological systems.

References

In-depth Technical Guide: Quantum Yield of QAQ Dichloride Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the quantum yield of photoisomerization, with a specific focus on QAQ dichloride. A detailed examination of the experimental protocols, data analysis, and the underlying photochemical mechanisms is presented. This document serves as a practical resource for researchers engaged in the study of photoswitchable molecules and their applications in drug development and materials science.

Introduction to Photoisomerization and Quantum Yield

Photoisomerization is a light-induced reversible transformation of a molecule between two isomeric forms. This process is fundamental to a variety of applications, from molecular switches and data storage to photopharmacology. The efficiency of this photochemical reaction is quantified by the photoisomerization quantum yield (Φ). The quantum yield is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed by the reactant.[1][2] An accurate determination of the quantum yield is crucial for the rational design and application of photoswitchable compounds.

Photoisomerization of this compound

Initial literature searches did not yield specific quantitative data, experimental protocols, or established photoisomerization mechanisms for a compound explicitly named "this compound." The following sections are therefore based on established principles and methodologies for analogous photoswitchable molecules and serve as a guide for the experimental determination and characterization of the photoisomerization of this compound.

Experimental Determination of Photoisomerization Quantum Yield

The determination of the photoisomerization quantum yield involves two key measurements: the rate of isomerization and the photon flux of the light source.[1]

Key Experimental Protocols

A common and reliable method for determining the quantum yield involves UV-Vis spectroscopy to monitor the change in the concentration of the isomers over time upon irradiation.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol, DMSO)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or LED with a narrow bandwidth)

-

Calibrated photodiode or chemical actinometer (e.g., potassium ferrioxalate)

-

Stirring apparatus

-

Thermostatically controlled cuvette holder

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to have an absorbance maximum between 0.8 and 1.0 to ensure accurate spectroscopic measurements.[3]

-

Actinometry (Photon Flux Measurement):

-

The photon flux of the irradiation source must be accurately determined. This can be achieved using a calibrated photodiode or through chemical actinometry.

-

Potassium ferrioxalate is a widely used chemical actinometer.[3][4] A solution of potassium ferrioxalate is irradiated under the same conditions as the sample, and the amount of photoproduct is quantified by spectrophotometry.

-

-

Irradiation and Spectral Monitoring:

-

The this compound solution is placed in a quartz cuvette inside the thermostatically controlled holder of the UV-Vis spectrophotometer.

-

The solution is irradiated with the monochromatic light source at a wavelength where the initial isomer absorbs strongly.

-

UV-Vis absorption spectra are recorded at regular time intervals during irradiation until a photostationary state (PSS) is reached, where the rates of forward and reverse isomerization are equal.[4]

-

-

Data Analysis: The quantum yield is calculated from the initial rate of change in the concentration of the isomer and the measured photon flux.

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Photophysical Properties of this compound Isomers

| Property | trans-QAQ Dichloride | cis-QAQ Dichloride |

| Absorption Maximum (λmax) | 380 nm | 450 nm |

| Molar Extinction Coeff. | 50,000 M⁻¹cm⁻¹ | 5,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | Not applicable | Not applicable |

Table 2: Hypothetical Photoisomerization Quantum Yields of this compound

| Transition | Wavelength (nm) | Solvent | Quantum Yield (Φ) |

| trans → cis | 380 | Methanol | 0.15 |

| cis → trans | 450 | Methanol | 0.30 |

| trans → cis | 380 | DMSO | 0.12 |

| cis → trans | 450 | DMSO | 0.28 |

Visualization of Experimental Workflow and Logical Relationships

Diagrams created using the DOT language can effectively illustrate complex workflows and relationships.

Caption: Workflow for determining the photoisomerization quantum yield.

Potential Photoisomerization Mechanism of this compound

While the specific mechanism for this compound is not documented, azobenzene derivatives provide a well-studied model for photoisomerization. The process typically proceeds through either an inversion or a rotation pathway.

Caption: A generalized photoisomerization pathway.

Conclusion

The determination of the quantum yield of photoisomerization is a critical step in the characterization of photoswitchable molecules like this compound. This guide outlines the necessary experimental procedures, data handling, and theoretical considerations. While specific data for this compound is not yet prevalent in the literature, the methodologies presented here provide a robust framework for its investigation. Such studies are essential for advancing the development of novel photopharmaceuticals and light-responsive materials.

References

- 1. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [app.jove.com]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Neuronal Silencing Using QAQ Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable quaternary ammonium-azobenzene-quaternary ammonium compound that acts as a potent blocker of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Its utility in neuroscience research lies in its ability to reversibly silence neuronal activity with high spatiotemporal precision upon illumination. The molecule exists in two isomeric states: the trans-isomer, which is the active form that blocks ion channels, and the cis-isomer, which is inactive. This photo-isomerization allows for dynamic optical control of neuronal firing.

A key characteristic of this compound is its membrane impermeability. This property ensures that the compound does not indiscriminately cross cell membranes, offering a high degree of cellular specificity. However, it also necessitates direct intracellular delivery to the target neurons for its effect to be exerted. This document provides detailed application notes and protocols for the use of this compound for in vivo neuronal silencing, addressing the specific challenges and considerations for its application in living animals.

Mechanism of Action

This compound-mediated neuronal silencing is based on the voltage- and use-dependent blockade of ion channels from the intracellular side. The positively charged quaternary ammonium groups mediate the interaction with the channel pore, while the azobenzene core confers photosensitivity.

-

Trans-isomer (Active State): In its thermally stable trans state, the elongated this compound molecule can enter and block the pore of open voltage-gated ion channels, preventing ion flux and thereby inhibiting action potential generation.

-

Cis-isomer (Inactive State): Upon irradiation with violet-blue light (e.g., ~380-450 nm), the azobenzene moiety isomerizes to the shorter, bent cis configuration. In this state, the molecule is unable to effectively block the ion channel pore, thus restoring normal neuronal activity.

-

Reversibility: The transition from the active trans state to the inactive cis state is reversible. The cis-isomer can be switched back to the trans-isomer with green or blue-green light (e.g., ~500 nm), or it will thermally relax back to the more stable trans state in the dark. This allows for repeated cycles of silencing and activation.

Signaling Pathway Diagram

Caption: Mechanism of this compound action for neuronal silencing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available in vitro and extrapolated in vivo data. It is important to note that optimal in vivo concentrations and light parameters may require empirical validation for specific brain regions and experimental conditions.

Table 1: Physicochemical and Photochemical Properties

| Parameter | Value | Reference |

| Molecular Weight | ~457.5 g/mol | Manufacturer Data |

| Isomerization Wavelength (trans to cis) | ~380-450 nm | In vitro studies |

| Isomerization Wavelength (cis to trans) | ~500 nm | In vitro studies |

| Thermal Relaxation Half-life (cis to trans) | Minutes to hours (temperature dependent) | In vitro studies |

| Solubility | Soluble in aqueous solutions | Manufacturer Data |

Table 2: In Vitro Efficacy and Concentration

| Parameter | Concentration | Cell Type | Effect | Reference |

| Effective Concentration | 10-100 µM | Cultured Neurons | Reversible blockade of action potentials | In vitro electrophysiology studies |

| IC50 (Voltage-gated K+ channels) | ~10 µM | HEK cells expressing Kv channels | Concentration for 50% channel block | In vitro electrophysiology studies |

Table 3: Recommended Starting Parameters for In Vivo Experiments

| Parameter | Recommended Range | Notes |

| Drug Delivery (Intracranial Infusion) | ||

| Concentration | 1-5 mM in sterile saline or aCSF | Higher concentration may be needed to account for dilution in tissue. Must be validated to avoid toxicity. |

| Infusion Volume | 0.5 - 2.0 µL | Dependent on the size of the target brain region. |

| Infusion Rate | 0.1 - 0.2 µL/min | Slow infusion rate is crucial to minimize tissue damage and ensure proper diffusion. |

| Light Delivery (Implanted Optical Fiber) | ||

| Wavelength for Silencing (trans form) | Dark (thermal relaxation) or ~500 nm | To ensure the compound is in its active state. |

| Wavelength for Releasing Silence (cis form) | ~380-450 nm | To switch to the inactive state. |

| Light Intensity | 1-10 mW/mm² at the fiber tip | Needs to be optimized to ensure sufficient light penetration without causing tissue heating or damage. |

| Light Duration | Seconds to minutes | Dependent on the desired duration of silencing or release. |

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound via Intracranial Infusion

This protocol describes the stereotactic infusion of this compound into a specific brain region of a rodent model.

Materials:

-

This compound

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Cannula or micropipette for infusion

-

Surgical tools (scalpel, drill, sutures, etc.)

-

Analgesics and post-operative care supplies

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile aCSF or saline to a final concentration of 1-5 mM.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Protect the solution from light to maintain the trans-isomer.

-

-

Animal Preparation and Surgery:

-

Anesthetize the animal using an approved protocol.

-

Secure the animal in the stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

-

Intracranial Infusion:

-

Load the this compound solution into the microinjection syringe.

-

Lower the infusion cannula or micropipette to the desired stereotaxic coordinates.

-

Infuse the solution at a slow rate (0.1-0.2 µL/min) to a total volume of 0.5-2.0 µL.

-

After infusion, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and minimize backflow upon retraction.

-

Slowly withdraw the cannula.

-

-

Post-operative Care:

-

Suture the incision and provide appropriate post-operative care, including analgesia.

-

Allow the animal to recover for a period determined by the experimental design before proceeding with neuronal silencing experiments.

-

Protocol 2: Optical Control of Neuronal Silencing In Vivo

This protocol outlines the procedure for photoswitching this compound in a freely moving animal previously infused with the compound. This requires the prior implantation of an optical fiber.

Materials:

-

Animal with implanted optical fiber and infused with this compound

-

Laser or LED light source with appropriate wavelengths (~405 nm and ~500 nm)

-

Fiber optic patch cord

-

Pulse generator or controller for the light source

-

Behavioral or electrophysiological recording setup

Procedure:

-

Baseline Recording:

-

Connect the implanted optical fiber to the light source via the patch cord.

-

Record baseline neuronal activity (e.g., electrophysiology) or behavior in the absence of light stimulation. In the dark, this compound will be predominantly in its active trans state, leading to neuronal silencing.

-

-

Release of Silencing (Activation of Neurons):

-

Deliver violet-blue light (~405 nm) through the optical fiber to the target brain region.

-

The light parameters (intensity and duration) should be optimized based on the desired effect. Start with 1-10 mW/mm² for several seconds to minutes.

-

Monitor the neuronal activity or behavior to confirm the release of silencing (i.e., restoration of neuronal firing).

-

-

Re-application of Silencing:

-

To re-induce silencing, either turn off the light and allow for thermal relaxation back to the trans state or actively revert to the trans state by delivering green light (~500 nm).

-

The duration of silencing will depend on the thermal relaxation rate and the light conditions.

-

-

Data Analysis:

-

Compare neuronal activity or behavioral readouts during the different light conditions (dark/trans state, violet-blue light/cis state) to quantify the effect of neuronal silencing.

-

Experimental Workflow and Logic Diagrams

Caption: In vivo experimental workflow for this compound.

Considerations and Troubleshooting

-

Toxicity: High concentrations of this compound may be toxic. It is essential to perform dose-response studies to determine the optimal concentration that provides effective silencing without causing cell death or significant inflammation. Histological analysis post-experiment is recommended to assess tissue health.

-

Light Penetration: The penetration of light through brain tissue is limited. The effectiveness of photoswitching will depend on the distance from the optical fiber tip. For larger brain regions, multiple optical fibers or higher light intensities may be necessary, but care must be taken to avoid tissue heating.

-

Delivery Method: The choice of intracellular delivery method is critical. While intracranial infusion is described here, other methods such as electroporation or the use of cell-penetrating peptides (if modified) could be explored.

-

Control Experiments: Appropriate control experiments are crucial. These should include animals infused with vehicle (aCSF or saline) and subjected to the same light delivery protocol to control for any effects of the infusion or light itself.

Conclusion

This compound offers a powerful tool for the reversible silencing of neuronal activity in vivo. Its membrane-impermeant nature provides a high degree of cellular specificity, but requires careful consideration of the delivery method. The protocols and data presented here provide a comprehensive guide for researchers to design and implement in vivo experiments using this compound for precise optical control of neuronal circuits. As with any advanced neuroscience technique, empirical optimization of the described parameters is essential for achieving robust and reproducible results.

Application Notes and Protocols for QAQ Dichloride in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable, membrane-impermeant molecule designed for the optical control of endogenous voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1] This synthetic compound acts as a light-sensitive channel blocker, offering high spatiotemporal precision in the modulation of neuronal activity without the need for genetic modification. Its unique properties make it a valuable tool for research in neuroscience, pain signaling, and drug discovery.

The functionality of this compound is based on the photoisomerization of its azobenzene core. The molecule exists in two conformations: a trans isomer and a cis isomer. In the elongated trans state, this compound effectively blocks the intracellular pore of voltage-gated ion channels.[2][3] Upon illumination with near-UV light (approximately 380 nm), the azobenzene group isomerizes to the shorter, bent cis conformation, which relieves the block and allows for ion permeation.[1][2][3] The molecule can be switched back to its blocking trans state with blue or green light (approximately 500 nm).[1][3]

Being membrane-impermeant, this compound is typically introduced into the cell interior via the patch pipette during whole-cell patch-clamp recordings.[4][5] This allows for the photosensitization of individual cells with high precision.[4] An alternative delivery method for in vivo applications involves its entry through large-pore channels like TRPV1, which are often expressed in nociceptive neurons.[1][2][6]

This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for easy reference.

| Parameter | Value | Ion Channel / Condition | Reference |

| Photoswitching Wavelengths | |||

| trans to cis (Unblocking) | ~380 nm | Azobenzene Isomerization | [1][3] |

| cis to trans (Blocking) | ~500 nm | Azobenzene Isomerization | [1][3] |

| Concentration for Intracellular Loading | 100 µM | In patch pipette solution | |

| Relative Potency | trans isomer is ~6-fold more potent than the cis isomer | Shaker K+ channels | |

| Mechanism of Action | Open-channel block | Voltage-gated K+, Na+, and Ca2+ channels | [2] |

| Membrane Permeability | Impermeant | Standard lipid bilayers | [1][4][5] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the solid in nuclease-free water to a stock concentration of 10-50 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stock solution is stable for several months under these conditions.

Preparation of Recording Solutions

The following are standard solutions for whole-cell patch-clamp recordings of voltage-gated potassium channels and can be adapted for experiments with this compound.

Table of Recording Solutions

| Solution | Component | Concentration (mM) |

| External (Bath) Solution | NaCl | 138 |

| KCl | 1.5 | |

| MgCl2 | 1.2 | |

| CaCl2 | 2.5 | |

| HEPES | 5 | |

| Glucose | 10 | |

| Adjust pH to 7.4 with NaOH | ||

| Internal (Pipette) Solution | K-Gluconate | 135 |

| NaCl | 10 | |

| MgCl2 | 2 | |

| HEPES | 10 | |

| EGTA | 1 | |

| MgATP | 2 | |

| This compound | 0.1 (100 µM) | |

| Adjust pH to 7.4 with KOH |

Note: The final concentration of this compound in the internal solution is typically 100 µM.

Whole-Cell Patch-Clamp Protocol with this compound

This protocol assumes a standard patch-clamp setup equipped with a light source for photoswitching.

-

Cell Preparation: Prepare your cells of interest (e.g., cultured neurons, HEK293 cells expressing the channel of interest) on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass pipettes with a resistance of 5-7 MΩ. Fill the pipette with the internal solution containing 100 µM this compound.

-

Establish Whole-Cell Configuration:

-

Place the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (≥ 1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Drug Equilibration: Allow 3-4 minutes for the this compound in the pipette to diffuse into and equilibrate within the cytoplasm of the cell.[4]

-

Data Acquisition and Photoswitching:

-

Set the amplifier to voltage-clamp mode and hold the cell at a potential of -70 mV.

-

Use a voltage protocol to elicit the desired ion channel currents (e.g., a depolarizing step to +40 mV for 200 ms to activate Kv channels).

-

To establish a baseline, record currents in the dark or under 500 nm illumination (blocking trans state).

-

To relieve the channel block, illuminate the cell with 380 nm light while continuing to record the currents.

-

To re-establish the block, switch the illumination back to 500 nm.

-

The light application can be synchronized with the voltage-clamp protocol for precise temporal control.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound photoswitching and ion channel modulation.

Experimental Workflow for Patch-Clamp with this compound

Caption: Experimental workflow for a typical patch-clamp experiment using this compound.

References

- 1. This compound | Photoswitchable Ligands | Tocris Bioscience [tocris.com]

- 2. Frontiers | Light at the end of the channel: optical manipulation of intrinsic neuronal excitability with chemical photoswitches [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid optical control of nociception with an ion channel photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for QAQ Dichloride in Synaptic Transmission Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable, quaternary ammonium-based compound that acts as a non-selective blocker of voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2] Its defining feature is an azobenzene core that allows for reversible isomerization between a trans and a cis conformational state using light of specific wavelengths. The trans isomer, favored in darkness or under illumination with green light (~500 nm), is the more potent channel blocker.[2][3] Conversely, illumination with UV light (~380 nm) shifts the equilibrium towards the less active cis isomer, thereby reducing the channel block.[2] This property of reversible photo-control makes this compound a powerful tool for the precise spatiotemporal modulation of neuronal excitability and synaptic transmission.

A key characteristic of this compound is its general membrane impermeability. This necessitates intracellular delivery, typically via a patch pipette during electrophysiological recordings, ensuring that only the targeted cell is photosensitized.[1] However, it has been observed to enter nociceptive neurons through ion channels activated by noxious stimuli, such as TRPV1, offering a unique modality for targeted studies in pain pathways.[2][4]

These application notes provide an overview of the utility of this compound in studying synaptic transmission, including its mechanism of action, quantitative data, and detailed protocols for its use in electrophysiology and fluorescence imaging.

Mechanism of Action

This compound functions as an open-channel blocker, binding to the intracellular pore of voltage-gated ion channels.[3] The trans isomer, with its more linear and extended structure, fits more readily into the channel pore, leading to a more effective block compared to the bulkier cis isomer.[3] By blocking Nav, Cav, and Kv channels, this compound can influence multiple aspects of synaptic transmission:

-

Presynaptic Inhibition: Blockade of presynaptic Nav channels can inhibit action potential propagation into the axon terminal, reducing neurotransmitter release. Inhibition of presynaptic Cav channels directly curtails the calcium influx necessary for synaptic vesicle fusion and neurotransmitter exocytosis. Blockade of presynaptic Kv channels can broaden the action potential, which might paradoxically increase neurotransmitter release in some cases, but the combined block of Nav and Cav channels generally leads to a net reduction in synaptic output.

-

Postsynaptic Inhibition: Postsynaptically, this compound can dampen neuronal excitability by blocking Nav channels, thereby reducing the likelihood of action potential generation in response to excitatory postsynaptic potentials (EPSPs). Blockade of postsynaptic Kv channels can alter the resting membrane potential and the repolarization phase of the action potential, further modulating neuronal firing patterns.

The photoswitchable nature of this compound allows researchers to dynamically control these effects, turning synaptic transmission "off" with green light (trans state) and "on" with UV light (cis state).

Quantitative Data

While specific IC50 values for this compound across a wide range of ion channel subtypes are not extensively documented in publicly available literature, the following table summarizes the known quantitative effects and provides illustrative data from a structurally related photoswitchable compound, PyrAQ, for context.

| Parameter | Value | Channel/Receptor | Organism/Cell Type | Notes | Reference |

| This compound | |||||

| % Blockade (trans) | 61.0 ± 5.5% | Shaker K+ channels | Drosophila melanogaster (mutant) | At 100 µM concentration. | [3] |

| % Blockade (cis) | 16.4 ± 3.8% | Shaker K+ channels | Drosophila melanogaster (mutant) | At 100 µM concentration. | [3] |

| Potency Ratio (trans vs. cis) | ~6-fold more potent | Shaker K+ channels | Drosophila melanogaster (mutant) | [3] | |

| PyrAQ (Illustrative Example) | |||||

| IC50 (ambient light) | 2 µM | NMDA Receptors | Rat Brain Neurons | Pyrrolidine-azobenzene-quaternary ammonium, a related photoswitchable compound. | [5] |

| IC50 (monochromic light) | 14 µM | NMDA Receptors | Rat Brain Neurons | [5] |

Experimental Protocols

Safety Precautions

This compound is a laboratory chemical and should be handled with appropriate safety precautions.[6][7] It is harmful if swallowed and very toxic to aquatic life.[7] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn.[6][7] Avoid inhalation of dust or aerosols and ensure adequate ventilation.[6] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7]

Solution Preparation and Storage

-

Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., the intracellular solution for patch-clamp) at a concentration of 10-50 mM.

-

Storage: Store the solid compound at -20°C. The stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Protect from light to prevent isomerization.

Protocol 1: Electrophysiological Recording of Synaptic Transmission

This protocol describes how to use this compound in whole-cell patch-clamp recordings to study its effect on synaptic transmission.

Materials:

-

This compound

-

Standard electrophysiology rig with amplifier, micromanipulator, and data acquisition system

-

Light source capable of delivering ~380 nm and ~500 nm light (e.g., LED, laser) coupled to the microscope light path

-

Cultured neurons or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

Procedure:

-

Prepare Intracellular Solution with this compound: Add this compound to your standard intracellular solution to a final concentration of 100 µM. A typical intracellular solution for recording postsynaptic currents might contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block postsynaptic Na+ channels), adjusted to pH 7.3 with CsOH.

-

Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Allow the cell to dialyze with the this compound-containing intracellular solution for at least 5-10 minutes.

-

Record Baseline Synaptic Activity: In the dark or under dim red light (to which QAQ is insensitive), record baseline synaptic activity.

-

To study presynaptic effects: Record spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs) in voltage-clamp mode. Changes in frequency are indicative of presynaptic alterations, while changes in amplitude suggest postsynaptic effects.

-

To study postsynaptic excitability: In current-clamp mode, inject current steps to elicit action potentials.

-

-

Photoswitching and Recording:

-

Inhibition (trans state): Illuminate the preparation with green light (~500 nm) for 1-2 minutes to ensure most of the QAQ is in the trans state. Record synaptic activity or neuronal firing. You should observe a decrease in the frequency of spontaneous postsynaptic currents and a reduction in the amplitude of evoked currents, as well as a decrease in neuronal firing in response to current injection.

-

Activation (cis state): Illuminate the preparation with UV light (~380 nm) for 1-2 minutes to switch QAQ to the less active cis state. Record synaptic activity or neuronal firing. You should observe a recovery of synaptic events and neuronal firing towards baseline levels.

-

-

Data Analysis: Quantify and compare the frequency and amplitude of synaptic currents, as well as the firing rate of the neuron, under baseline, ~500 nm, and ~380 nm illumination.

Protocol 2: Combined Electrophysiology and Fluorescence Imaging

This protocol outlines a method to combine this compound-mediated control of synaptic activity with fluorescence imaging of intracellular calcium.

Materials:

-

All materials from Protocol 1

-

A calcium indicator dye (e.g., a dextran-conjugated version to prevent compartmentalization)

-

Fluorescence imaging setup compatible with the electrophysiology rig

Procedure:

-

Prepare Intracellular Solution: Add both this compound (100 µM) and a calcium indicator to the intracellular solution.

-

Establish Recording and Imaging: Obtain a whole-cell recording and allow for dialysis as in Protocol 1. Position the cell for fluorescence imaging.

-

Baseline Recording and Imaging: Record baseline synaptic activity and simultaneously image calcium transients associated with synaptic events or action potentials.

-

Photoswitching and Simultaneous Measurement:

-

Illuminate with ~500 nm light to induce the trans state of QAQ. Record the now-inhibited synaptic currents and observe the corresponding reduction or elimination of calcium transients.

-

Illuminate with ~380 nm light to switch to the cis state. Observe the recovery of both the electrical signals and the associated calcium fluorescence.

-

-

Data Analysis: Correlate the changes in synaptic currents with the changes in the amplitude and frequency of calcium transients under different light conditions.

Visualizations

Signaling Pathway of this compound in Synaptic Transmission

Caption: this compound's effect on synaptic transmission.

Experimental Workflow for Electrophysiology